molecular formula C17H21BrN2S B6059292 1-[(5-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine

1-[(5-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B6059292
M. Wt: 365.3 g/mol
InChI Key: HMTQHYZGCXCZRL-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine is a complex organic compound with a molecular formula of C16H21BrN2S It is characterized by the presence of a bromothiophene group and a dimethylphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine typically involves the following steps:

    Formation of the Bromothiophene Intermediate: This step involves the bromination of thiophene to form 5-bromothiophene.

    Alkylation Reaction: The bromothiophene intermediate is then reacted with piperazine in the presence of a suitable base to form 1-[(5-Bromothiophen-2-yl)methyl]piperazine.

    Substitution Reaction: Finally, the 1-[(5-Bromothiophen-2-yl)methyl]piperazine is reacted with 2,5-dimethylphenyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromothiophene group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiophene derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.

    Material Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It is utilized in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromothiophene and dimethylphenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Bromothiophen-2-yl)methyl]piperazine
  • 4-(2,5-Dimethylphenyl)piperazine
  • 1-(2,5-Dimethylphenyl)-4-(thiophen-2-yl)piperazine

Uniqueness

1-[(5-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine is unique due to the presence of both bromothiophene and dimethylphenyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2S/c1-13-3-4-14(2)16(11-13)20-9-7-19(8-10-20)12-15-5-6-17(18)21-15/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTQHYZGCXCZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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